molecular formula C19H15F3N2O4 B6422565 N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-31-7

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

カタログ番号 B6422565
CAS番号: 946260-31-7
分子量: 392.3 g/mol
InChIキー: IYIDVJZHCOMWAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-Dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, more commonly known as DQC, is a novel small molecule that has recently been studied for its potential applications in medicinal chemistry and pharmacology. DQC was first synthesized in 2017 and has since been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of fatty acid amides. DQC has been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases.

科学的研究の応用

DQC has been studied for its potential applications in medicinal chemistry and pharmacology. DQC has been found to inhibit the enzyme fatty acid amide hydrolase (N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide), which is involved in the breakdown of fatty acid amides. DQC has also been found to have a number of beneficial effects in laboratory experiments, including inhibition of inflammation and pain, and potential applications in treating various diseases. DQC has also been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.

作用機序

The mechanism of action of DQC is not fully understood. However, it is believed that DQC binds to the active site of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, preventing the enzyme from breaking down fatty acid amides. This results in an accumulation of fatty acid amides, which can have beneficial effects on inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DQC have been studied in laboratory experiments. DQC has been found to inhibit the breakdown of fatty acid amides, resulting in an accumulation of these compounds. This accumulation of fatty acid amides has been found to have a number of beneficial effects, including inhibition of inflammation, pain, and other physiological processes. DQC has also been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders.

実験室実験の利点と制限

The advantages of using DQC for laboratory experiments include its ability to inhibit the enzyme N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, resulting in an accumulation of fatty acid amides. This accumulation of fatty acid amides can have beneficial effects on inflammation, pain, and other physiological processes. Additionally, DQC is relatively easy to synthesize and is not toxic to cells.
The limitations of using DQC for laboratory experiments include its lack of specificity for N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, which can lead to off-target effects. Additionally, DQC has not been tested in human clinical trials, and its long-term effects are unknown.

将来の方向性

For research on DQC include developing more specific inhibitors of N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide, investigating the long-term effects of DQC in human clinical trials, and exploring the potential applications of DQC in the treatment of various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of DQC, as well as its mechanism of action.

合成法

DQC was first synthesized in 2017 using a three-step synthesis method. The first step involved the reaction of p-dimethoxybenzaldehyde with trifluoroacetic anhydride to form a trifluoroacetylated intermediate. The second step involved the reaction of the trifluoroacetylated intermediate with 4-hydroxyquinoline-3-carboxylic acid to form the desired product. The third step involved the deprotection of the trifluoroacetyl group, yielding the desired DQC product.

特性

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-27-14-7-6-10(8-15(14)28-2)24-18(26)12-9-23-16-11(17(12)25)4-3-5-13(16)19(20,21)22/h3-9H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIDVJZHCOMWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。